molecular formula C20H26O5 B1234941 17-Hydroxyjolkinolide B

17-Hydroxyjolkinolide B

Cat. No. B1234941
M. Wt: 346.4 g/mol
InChI Key: ORPHDWFMIUUKJM-MCDHERAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-hydroxyjolkinolide B is a diterpene lactone. It has a role as a metabolite.

Scientific Research Applications

Anti-Breast Cancer Activity

17-Hydroxyjolkinolide B, found in Euphorbia fischeriana, shows potential in anti-breast cancer research. Compounds isolated from E. fischeriana, including 17-hydroxyjolkinolide B, exhibited varying degrees of growth inhibition against breast cancer cell lines. This compound's effectiveness in inhibiting cancer cell growth makes it a subject of interest in the development of new anti-cancer drugs (Chen et al., 2022).

Insecticidal Properties

Research indicates that 17-hydroxyjolkinolide B possesses significant insecticidal properties. Extracted from Euphorbia fischeriana roots, it has been identified as an effective feeding deterrent against grain storage insects, such as Tribolium castaneum and Sitophilus zeamais (Geng et al., 2011).

Antimicrobial Effects

The compound has also shown promise in antimicrobial research. Specifically, 17-hydroxyjolkinolide B was identified as a potent compound against Mycobacterium smegmatis, a model organism used in antituberculosis studies (Wang et al., 2017).

Anti-Inflammatory Properties

In inflammation studies, derivatives of 17-hydroxyjolkinolide B have shown potential in reducing inflammation. They effectively inhibited pro-inflammatory cytokines in LPS-stimulated mouse peritoneal macrophages, making them relevant in the study of anti-inflammatory therapies (Pan et al., 2014).

Potential in Cancer Treatment

Another study showed the effects of 17-hydroxyjolkinolide B on the proliferation and apoptosis of cancer cells, highlighting its potential role in cancer treatment. The study demonstrated its capability to inhibit growth and induce apoptosis in U251 cells, suggesting a role in cancer therapy (Ji-cheng, 2012).

properties

Product Name

17-Hydroxyjolkinolide B

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1S,3R,8R,10R,11R,12R,17R)-5-(hydroxymethyl)-12,16,16-trimethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one

InChI

InChI=1S/C20H26O5/c1-17(2)6-4-7-18(3)11(17)5-8-19-13(18)15-20(24-15)12(14(19)23-19)10(9-21)16(22)25-20/h11,13-15,21H,4-9H2,1-3H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1

InChI Key

ORPHDWFMIUUKJM-MCDHERAVSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2[C@@H]5[C@@]6(O5)C(=C(C(=O)O6)CO)[C@H]3O4)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2C5C6(O5)C(=C(C(=O)O6)CO)C3O4)C)C

synonyms

17-HJ-B
17-hydroxyjolkinolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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